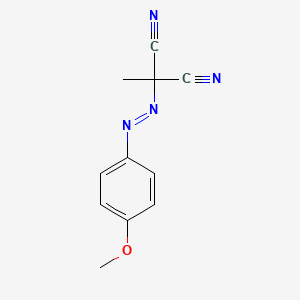

Malononitrile, methyl 4-methoxyphenyldiazenyl-

Description

Malononitrile, methyl 4-methoxyphenyldiazenyl-, is a malononitrile derivative featuring a 4-methoxyphenyldiazenyl substituent. The compound is synthesized via condensation reactions involving malononitrile and aryl aldehydes or diazenyl precursors. Its structure combines the electron-withdrawing cyano groups of malononitrile with the electron-donating methoxy and diazenyl moieties, creating a push-pull electronic system. This configuration enhances its utility in photonic materials and heterocyclic synthesis .

Applications include its role as an intermediate in chemical sensors and dye-sensitized solar cells due to its intramolecular charge-transfer properties . The diazenyl group further enables participation in azo coupling reactions, expanding its versatility in organic synthesis.

Properties

CAS No. |

74904-96-4 |

|---|---|

Molecular Formula |

C11H10N4O |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)diazenyl]-2-methylpropanedinitrile |

InChI |

InChI=1S/C11H10N4O/c1-11(7-12,8-13)15-14-9-3-5-10(16-2)6-4-9/h3-6H,1-2H3 |

InChI Key |

YYJWRDXPMLLJFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C#N)N=NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

Knoevenagel condensation involves the reaction of an active methylene compound (such as malononitrile) with an aldehyde or ketone in the presence of a base. This reaction is typically used to form α,β-unsaturated compounds, which can serve as intermediates for further functionalization.

Diazotization and Coupling

To introduce a diazenyl group into a molecule, diazotization followed by coupling reactions can be employed. This involves converting an aromatic amine into a diazonium salt, which can then be coupled with another aromatic compound to form an azo linkage.

Hypothetical Preparation Method for Malononitrile, Methyl 4-Methoxyphenyldiazenyl-

Given the lack of specific literature on the synthesis of malononitrile, methyl 4-methoxyphenyldiazenyl-, a hypothetical approach could involve the following steps:

Synthesis of 4-Methoxyaniline : This involves the reduction of 4-methoxynitrobenzene to form 4-methoxyaniline.

Diazotization : Convert 4-methoxyaniline into its diazonium salt using sodium nitrite in acidic conditions.

Coupling with Malononitrile Derivative : Couple the diazonium salt with a malononitrile derivative that has been functionalized to accept the diazo group. This step may require a catalyst or base to facilitate the coupling reaction.

Reaction Conditions

| Reagent | Quantity | Solvent | Conditions |

|---|---|---|---|

| 4-Methoxyaniline | 1 equiv. | Water/Acetic Acid | 0°C, 30 min |

| Sodium Nitrite | 1.1 equiv. | Water/Acetic Acid | 0°C, 30 min |

| Malononitrile Derivative | 1 equiv. | Ethanol or DMF | Room Temp., 2-3 hours |

Challenges and Considerations

- Stability of Intermediates : Diazonium salts are highly reactive and unstable, requiring careful handling and immediate use.

- Coupling Efficiency : The efficiency of the coupling reaction can vary based on the specific malononitrile derivative used and the conditions employed.

- Purification : Given the complexity of the final product, purification may require advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, methyl 4-methoxyphenyldiazenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the diazenyl group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Bases: Piperidine, triethylamine (TEA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Organic Synthesis

Malononitrile is a versatile building block in organic chemistry, often used in the synthesis of various nitrogen-containing compounds. The compound methyl 4-methoxyphenyldiazenyl- can be employed in:

- Synthesis of Azo Compounds : Malononitrile can react with diazonium salts to form azo compounds, which are valuable in dye manufacturing and as intermediates in organic synthesis. A study demonstrated the mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles using malononitrile and azo-linked aldehydes, achieving high yields and short reaction times .

- Formation of Heterocycles : The compound has been utilized in the formation of various heterocyclic compounds such as pyrroles and pyridines. For instance, malononitrile reacts with α,β-unsaturated carbonyl compounds to yield cyanoaminopyrane derivatives .

Pharmaceutical Applications

Malononitrile derivatives have shown potential in pharmaceutical applications due to their biological activities:

- Anticancer Agents : Research has indicated that certain malononitrile derivatives exhibit cytotoxic effects against cancer cell lines. For example, a study highlighted the synthesis of novel pyrazole derivatives from malononitrile that demonstrated significant anticancer activity .

- Antimicrobial Properties : Compounds derived from malononitrile have been evaluated for their antimicrobial properties. The incorporation of functional groups such as methoxy and phenyl can enhance the biological activity of these derivatives against various pathogens .

Materials Science

In materials science, malononitrile plays a crucial role in the development of advanced materials:

- Polymer Chemistry : Malononitrile is used in the synthesis of polymers with specific properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives.

- Nanocomposites : Recent studies have explored the use of malononitrile-based compounds in nanocomposites for improved performance characteristics. These materials can exhibit enhanced electrical conductivity and thermal properties due to the incorporation of conductive fillers .

Case Study 1: Mechanochemical Synthesis

A recent study reported the mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles using malononitrile under environmentally friendly conditions. This method utilized tannic acid-functionalized silica-coated nanoparticles as a catalyst, demonstrating high efficiency and reusability over multiple cycles .

Case Study 2: Anticancer Activity

Another investigation focused on synthesizing malononitrile derivatives with potential anticancer properties. The study found that specific modifications to the molecular structure significantly increased cytotoxicity against breast cancer cells, highlighting the therapeutic potential of these compounds .

Summary Table

Mechanism of Action

The mechanism of action of malononitrile, methyl 4-methoxyphenyldiazenyl- involves its reactivity with various molecular targets. The diazenyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of different products. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural and Reactivity Comparison of Malononitrile Derivatives

Research Findings and Trends

- Synthetic Efficiency: Methanol acts as both solvent and reactant in synthesizing vicinal haloether malononitriles, highlighting solvent participation in reaction mechanisms .

- Electronic Tuning: Substitution at the malononitrile core (e.g., diazenyl, thiazolidinone) allows precise modulation of electron density for tailored applications in materials science .

- This underscores the context-dependence of substituent effects.

Biological Activity

Malononitrile, methyl 4-methoxyphenyldiazenyl- is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

Malononitrile derivatives are characterized by their unique azole structures, which can significantly influence their biological activity. The methyl 4-methoxyphenyldiazenyl group enhances the compound's lipophilicity and may contribute to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds containing malononitrile exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that malononitrile derivatives possess antimicrobial properties against various pathogens. For example, a recent study evaluated a series of pyrazole derivatives, including those containing malononitrile, against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .

- Antiviral Activity : Malononitrile derivatives have also shown promise as antiviral agents. They inhibit cellular cyclin-dependent kinases (CDKs), which are crucial for viral replication. This mechanism has been observed in compounds targeting viruses such as HIV and herpes simplex virus .

- Cytotoxicity : The cytotoxic effects of malononitrile compounds have been assessed in various cancer cell lines. For instance, one study reported that certain derivatives exhibited high cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy .

The biological activity of malononitrile derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds such as methyl 4-methoxyphenyldiazenyl- may inhibit key enzymes involved in cellular processes, including CDKs. This inhibition can lead to reduced proliferation of both viral and cancerous cells .

- Molecular Interactions : The structural features of these compounds allow for specific interactions with biological macromolecules. For example, studies utilizing molecular docking have shown that certain malononitrile derivatives bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial potency of a series of malononitrile derivatives against standard pathogen strains. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| A | 0.068 | 0.114 |

| B | 0.102 | 0.205 |

| C | 0.015 | 0.061 |

Case Study 2: Antiviral Activity

In another investigation, malononitrile derivatives were tested for their antiviral activity against HIV-1. The study revealed that certain compounds effectively inhibited viral replication by targeting CDK enzymes.

Q & A

Q. What are the established synthetic routes for malononitrile derivatives with 4-methoxyphenyldiazenyl substituents?

- Methodological Answer : Synthesis typically involves condensation reactions between 4-substituted benzaldehydes (e.g., 4-phenoxybenzaldehyde) and malononitrile. For example, base-catalyzed Knoevenagel reactions in ethanol or methanol yield the desired product. Reagents like piperidine or InCl3 under ultrasound irradiation (40°C, 20 min) enhance reaction efficiency and yield . Multi-component reactions (MCRs) with aldehydes, hydrazine, and β-ketoesters are also effective for generating heterocyclic derivatives .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer : Characterization employs:

- X-ray crystallography to resolve planar molecular geometries and intermolecular interactions (e.g., C–H···N hydrogen bonds) .

- Spectroscopy :

- IR for nitrile (C≡N) and azo (N=N) group identification (peaks ~2260 cm<sup>-1</sup> and ~1600 cm<sup>-1</sup>, respectively) .

- <sup>1</sup>H/<sup>13</sup>C NMR to confirm methoxy (–OCH3) and aromatic proton environments .

- Mass spectrometry (MS) for molecular ion ([M+H]<sup>+</sup>) and fragmentation pattern validation .

Q. What safety protocols are critical when handling malononitrile derivatives?

- Methodological Answer :

- Storage : Incompatible with oxidizing agents (e.g., permanganates) and strong acids/bases. Store in airtight containers away from ignition sources .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Train personnel on spill management and emergency procedures (e.g., flushing skin/eyes with water for 15 minutes) .

Advanced Research Questions

Q. How do electronic effects of the malononitrile group influence reactivity in cyclization reactions?

- Methodological Answer : The strong electron-withdrawing nature of the nitrile groups stabilizes intermediates via resonance, enabling intramolecular charge transfer. For example, in Diels-Alder reactions, malononitrile acts as a dienophile, with its electron-deficient π-system facilitating [4+2] cycloaddition . Computational studies (e.g., NBO analysis) show that substituents like –OCH3 modulate electron density at the diazenyl group, affecting regioselectivity in heterocycle formation .

Q. What computational methods are used to predict the compound's electronic properties and reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge-transfer behavior (e.g., fluorescence quenching in chromophores) .

- Time-Dependent DFT (TD-DFT) : Models excited-state dynamics, such as intramolecular proton transfer in fluorescent derivatives .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .

Q. How can conflicting data on the compound's CYP enzyme inhibition be resolved?

- Methodological Answer : Discrepancies in IC50 values (e.g., CYP1A2 vs. CYP3A4 inhibition) may arise from assay conditions (e.g., microsomal vs. recombinant enzymes). To resolve:

- Standardize assays : Use identical enzyme sources and substrate concentrations.

- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing –OCH3 with –CF3) to isolate electronic vs. steric effects .

Q. What strategies optimize yields in multi-step syntheses of pyrano[2,3-c]pyrazole derivatives?

- Methodological Answer :

- Catalyst screening : InCl3 under ultrasound improves yields (90% vs. 70% with conventional heating) by enhancing mass transfer .

- Solvent optimization : Ethanol/water mixtures reduce byproducts compared to polar aprotic solvents .

- Stepwise monitoring : Use TLC or HPLC to isolate intermediates (e.g., enaminonitrile precursors) .

Applications in Academic Research

Q. How is the compound applied in developing fluorescent probes or sensors?

- Methodological Answer : Malononitrile derivatives serve as electron-accepting anchors in dye-sensitized solar cells (DSSCs) due to their π-conjugation and charge-transfer properties. For example, substituting –CN groups enhances adsorption onto TiO2 surfaces, improving electron injection efficiency .

Q. What role does the compound play in medicinal chemistry for anticancer drug discovery?

- Methodological Answer : Derivatives inhibit cancer cell proliferation (e.g., IC50 = 8–12 µM against MCF-7 cells) by targeting tubulin polymerization or kinase pathways (e.g., EGFR). In vitro protocols involve:

- MTT assays : Treat cells for 48–72 hours, then measure viability via absorbance (570 nm) .

- Apoptosis assays : Use Annexin V/PI staining to quantify caspase activation .

Q. How does the compound contribute to heterocyclic chemistry for novel ring systems?

- Methodological Answer :

It acts as a building block for: - Thieno[3,2-c]cinnolines : Condensation with methyl thioglycolate in DMF (120°C, 70% yield) .

- Pyrano[3,2-c]chromenones : Reaction with 4-hydroxycoumarin under basic conditions (78% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.